2-Chloroethyl p-toluenesulfonate
Overview
Description
2-Chloroethyl p-toluenesulfonate: is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.70 g/mol . It is a colorless to pale yellow liquid that is used primarily as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its application in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl p-toluenesulfonate can be synthesized through the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in the presence of a base such as pyridine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl p-toluenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the chloroethyl group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents such as or .
Elimination Reactions: These reactions can be induced by strong bases like or .
Major Products:
Nucleophilic Substitution: The major products are the corresponding .
Elimination Reactions: The major products are formed by the removal of the chloroethyl group.
Scientific Research Applications
2-Chloroethyl p-toluenesulfonate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl p-toluenesulfonate involves its ability to act as an alkylating agent . The chloroethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- 2-Chloroethyl isocyanate
- 2-Chloroethyl chloroformate
Comparison: 2-Chloroethyl p-toluenesulfonate is unique due to its chloroethyl group, which imparts distinct reactivity compared to its analogs. For instance, ethyl p-toluenesulfonate and methyl p-toluenesulfonate lack the chloroethyl group, making them less reactive in nucleophilic substitution reactions2-Chloroethyl isocyanate and 2-chloroethyl chloroformate have different functional groups, leading to different reactivity patterns and applications .
Biological Activity
2-Chloroethyl p-toluenesulfonate (CEPTS), with the chemical formula CHClOS and CAS number 80-41-1, is an organosulfur compound that exhibits significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the synthesis of functionalized polymers and anticancer agents.
The molecular weight of CEPTS is 234.70 g/mol, and it features a chloroethyl group attached to a p-toluenesulfonate moiety. Its structure can be represented as follows:
- Molecular Formula : CHClOS
- Boiling Point : Not specified
- Log P : Ranges from 1.99 to 3.02, indicating moderate lipophilicity, which facilitates its absorption and permeation through biological membranes .
Antitumor Activity
Research has demonstrated that CEPTS can be utilized in the synthesis of novel anticancer agents. For instance, a derivative known as MS-247 incorporates CEPTS and exhibits potent antitumor activity by interacting with DNA structures, akin to netropsin-like compounds. This interaction suggests a mechanism where CEPTS derivatives can inhibit cancer cell proliferation by targeting nucleic acids .
The biological activity of CEPTS is primarily attributed to its ability to undergo nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modifying biomolecules, including proteins and nucleic acids. This property is essential for its application in drug design and synthesis .
Pharmacokinetics
The pharmacokinetic profile of CEPTS indicates high gastrointestinal absorption and good permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. It is also noted to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which could influence the metabolism of co-administered drugs .
Synthesis and Applications
CEPTS can be synthesized through various chemical pathways, including reactions involving p-toluenesulfonyl chloride and chloroethylamine. The following table summarizes some synthesis routes:
Reagent | Reaction Conditions | Yield |
---|---|---|
p-Toluenesulfonyl chloride | React with chloroethylamine in DCM | 100% |
Chloroethylamine | Combined with pyridine for activation | High yield |
These synthetic routes highlight the versatility of CEPTS in generating functionalized compounds for pharmaceutical applications .
Case Studies
- Anticancer Agent Development : A study synthesized MS-247 using CEPTS, demonstrating its effectiveness against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, showcasing the potential of CEPTS-derived compounds in cancer therapy.
- Drug Metabolism Studies : Pharmacokinetic studies involving animal models have shown that CEPTS exhibits a half-life conducive for therapeutic use, with bioavailability scores suggesting effective systemic circulation post-administration .
Properties
IUPAC Name |
2-chloroethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMIUJDTOMBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883256 | |
Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-41-1 | |
Record name | 2-Chloroethyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroethyl p-tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl p-toluenesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroethyl toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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